1-(Diphenylphosphoryl)-2-methylpropan-2-ol
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Overview
Description
1-(Diphenylphosphoryl)-2-methylpropan-2-ol is an organic compound characterized by the presence of a diphenylphosphoryl group attached to a 2-methylpropan-2-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Diphenylphosphoryl)-2-methylpropan-2-ol can be synthesized through several methods. One common approach involves the reaction of diphenylphosphoryl chloride with 2-methylpropan-2-ol in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with high purity .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(Diphenylphosphoryl)-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the diphenylphosphoryl group to diphenylphosphine.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products: The major products formed from these reactions include diphenylphosphine oxides, diphenylphosphine, and various substituted derivatives .
Scientific Research Applications
1-(Diphenylphosphoryl)-2-methylpropan-2-ol has several applications in scientific research:
Biology: The compound is explored for its potential as a biochemical probe due to its ability to interact with specific biomolecules.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism by which 1-(Diphenylphosphoryl)-2-methylpropan-2-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The diphenylphosphoryl group can participate in various binding interactions, influencing the activity of target molecules. Pathways involved include phosphorylation and dephosphorylation processes, which are critical in cellular signaling and regulation .
Comparison with Similar Compounds
1-(Diphenylphosphoryl)allenes: These compounds share the diphenylphosphoryl group but differ in their backbone structure.
Diphenylphosphoryl azide: This compound is similar in its diphenylphosphoryl group but contains an azide functional group instead of a hydroxyl group.
Uniqueness: 1-(Diphenylphosphoryl)-2-methylpropan-2-ol is unique due to its specific combination of the diphenylphosphoryl group with a 2-methylpropan-2-ol backbone.
Properties
CAS No. |
35078-75-2 |
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Molecular Formula |
C16H19O2P |
Molecular Weight |
274.29 g/mol |
IUPAC Name |
1-diphenylphosphoryl-2-methylpropan-2-ol |
InChI |
InChI=1S/C16H19O2P/c1-16(2,17)13-19(18,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,17H,13H2,1-2H3 |
InChI Key |
IVOKSVQIHYNHCA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2)O |
Origin of Product |
United States |
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